molecular formula C22H25N7O2 B2398934 N-(3-methoxyphenyl)-4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-carboxamide CAS No. 1021072-64-9

N-(3-methoxyphenyl)-4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-carboxamide

Cat. No. B2398934
CAS RN: 1021072-64-9
M. Wt: 419.489
InChI Key: BXSXZVWGLRXZIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxyphenyl)-4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C22H25N7O2 and its molecular weight is 419.489. The purity is usually 95%.
BenchChem offers high-quality N-(3-methoxyphenyl)-4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-methoxyphenyl)-4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity : Research has been conducted on synthesizing novel heterocyclic compounds derived from related chemical structures, demonstrating significant anti-inflammatory and analgesic activities. These studies explore the potential of these compounds as cyclooxygenase inhibitors, with certain derivatives showing high inhibitory activity on COX-2 selectivity, comparable to standard drugs such as sodium diclofenac (Abu‐Hashem et al., 2020).

Cytotoxicity and Anticancer Potential : Another area of research focuses on the synthesis of pyrazole and pyrimidine derivatives, exploring their cytotoxic activities against various cancer cell lines. These studies aim to develop new anticancer agents with improved efficacy and selectivity (Hassan et al., 2014).

Antimicrobial Activity : The compound's framework has been utilized to create derivatives with potential antimicrobial properties. Research on triazole derivatives and their antimicrobial activities against different microorganisms reveals some compounds with good to moderate activities, suggesting their use in developing new antimicrobial agents (Bektaş et al., 2012).

Neurological Applications : Studies on related piperazine derivatives have examined their selectivity and efficacy as dopamine receptor ligands. Such research contributes to understanding and potentially treating neurological conditions, emphasizing the role of these compounds in neuropsychiatric disorder investigations (Enguehard-Gueiffier et al., 2006).

Pharmacokinetic Improvement : Efforts to modify the chemical structure to enhance pharmacokinetic profiles and reduce side effects have been documented. This includes altering specific moieties to improve drug-like properties and evaluating these changes through biological assays (Nie et al., 2020).

properties

IUPAC Name

N-(3-methoxyphenyl)-4-[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N7O2/c1-16-8-9-23-20(14-16)25-19-6-7-21(27-26-19)28-10-12-29(13-11-28)22(30)24-17-4-3-5-18(15-17)31-2/h3-9,14-15H,10-13H2,1-2H3,(H,24,30)(H,23,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXSXZVWGLRXZIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)NC4=CC(=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxyphenyl)-4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-carboxamide

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